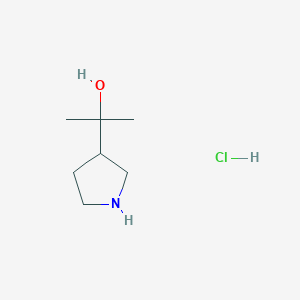

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-3-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMRAZFIFLFGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357923-37-5 | |

| Record name | 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to form stable complexes with enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby altering cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations. These interactions are essential for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding its subcellular localization is crucial for elucidating its mechanisms of action.

Biological Activity

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This compound's unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- CAS Number : 1357923-37-5

- Purity : Minimum purity of 95% is typically required for research applications .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been noted for its potential effects on:

- Anaplastic Lymphoma Kinase (ALK) : Research indicates that this compound may inhibit ALK, a critical target in certain types of cancers, particularly anaplastic large-cell lymphoma (ALCL) .

Biological Activities

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit ALK suggests potential applications in treating ALK-positive cancers.

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. This effect is hypothesized to arise from its ability to modulate neurotransmitter systems.

- Toxicological Profile :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Scientific Research Applications

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a pyrrolidine derivative with a variety of research applications, particularly in medicinal chemistry and pharmacology. Its molecular formula is C7H16ClNO, with a molecular weight of 165.66 g/mol. It is usually available with a purity of 95% or higher.

Scientific Research Applications

This compound has garnered attention in pharmaceutical research for its potential biological activities. Its applications stem from its ability to interact with various biological pathways.

Anaplastic Lymphoma Kinase (ALK) Inhibition: Research indicates that this compound may inhibit ALK, a critical target in certain types of cancers, particularly anaplastic large-cell lymphoma (ALCL) . Compounds and compositions containing this compound may be used to treat diseases or conditions modulated by ALK such as cancer and neurological disorders such as depression . These are especially useful in treating patients with cancers expressing modified ALK or cancers related to ALK expression . ALK has also been identified in a subset of non-small cell lung carcinoma patients (NSCLC) .

Anticancer Activity: In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines and may have potential applications in treating ALK-positive cancers.

Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative diseases, possibly through the modulation of neurotransmitter systems.

Stereoselectivity Enhancement: It can be used to enhance stereoselectivity in organic synthesis.

Biochemical Analysis

This compound interacts with several enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. Its pyrrolidine ring allows it to form stable complexes with enzymes, potentially inhibiting or activating their functions. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. At the molecular level, this compound exerts its effects through several mechanisms, including binding to specific biomolecules, such as enzymes or receptors, altering their activity. The compound interacts with enzymes and cofactors that play key roles in metabolic pathways, influencing metabolic flux and metabolite levels.

Hazards Identification

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

Structural analogs of 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride differ in ring size, substitution position, and functional groups.

Ring Size Differences

- 2-(Piperidin-3-yl)propan-2-ol Hydrochloride (CAS 1003560-59-5): Formula: C₈H₁₈ClNO | MW: 179.69 g/mol . Replaces pyrrolidine with a six-membered piperidine ring, increasing conformational flexibility and reducing ring strain. Piperidine derivatives often exhibit altered receptor binding due to enhanced lipophilicity.

- 2-(Azetidin-3-yl)propan-2-ol Hydrochloride (CAS 1357923-33-1): Formula: Estimated as C₆H₁₅ClNO | MW: ~151.45 g/mol . Azetidine-based compounds are less common in pharmaceuticals due to synthetic challenges.

Substitution Position

- (S)-2-(Pyrrolidin-2-yl)propan-2-ol (CAS 92053-25-3): Formula: C₇H₁₅NO | MW: 129.20 g/mol .

Functional Group Variations

- Ethyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS 726139-60-2): Formula: C₈H₁₆ClNO₂ | MW: 193.67 g/mol . Replaces the tertiary alcohol with an ethyl ester, increasing lipophilicity and altering metabolic pathways (e.g., ester hydrolysis in vivo).

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| This compound | C₇H₁₆ClNO | 165.45 | 2203403-97-6 | Pyrrolidine (5-membered), 3-position, alcohol |

| 2-(Piperidin-3-yl)propan-2-ol hydrochloride | C₈H₁₈ClNO | 179.69 | 1003560-59-5 | Piperidine (6-membered), 3-position, alcohol |

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | C₇H₁₅NO | 129.20 | 92053-25-3 | Pyrrolidine (5-membered), 2-position, alcohol |

| 2-(Azetidin-3-yl)propan-2-ol hydrochloride | C₆H₁₅ClNO | ~151.45 | 1357923-33-1 | Azetidine (4-membered), 3-position, alcohol |

| Ethyl 2-(Pyrrolidin-3-yl)acetate hydrochloride | C₈H₁₆ClNO₂ | 193.67 | 726139-60-2 | Pyrrolidine (5-membered), ester derivative |

Pharmaceutical Relevance

- Target Compound : Used as a precursor in synthesizing beta-blockers (e.g., Bevantolol hydrochloride , ) and other cardiovascular agents . The tertiary alcohol group enhances aqueous solubility, favoring formulations for oral or injectable delivery.

- Piperidine Analog : Demonstrated utility in receptor-binding studies due to its flexibility, mimicking natural ligands in neurological targets .

- Ester Derivatives : Improved membrane permeability compared to alcohols, but require metabolic activation (e.g., hydrolysis to the alcohol form) .

Preparation Methods

Functionalization of Preformed Pyrrolidine Rings

One common preparation method starts with commercially available or easily synthesized pyrrolidine derivatives such as proline. The key steps include:

- Introduction of the propan-2-ol substituent at the 3-position of the pyrrolidine ring.

- Protection and deprotection strategies to control regioselectivity and stereochemistry.

- Final conversion to the hydrochloride salt by acid treatment.

This approach benefits from the availability of chiral starting materials, allowing for stereoselective synthesis.

Multi-Step Synthesis via Pyrrolidine-2-Carboxylate Derivatives

According to patent literature, a notable synthetic route involves the formation of pyrrolidine-2-carboxylate derivatives protected with t-butoxycarbonyl (Boc) groups. The process includes:

- Formation of Boc-protected pyrrolidine intermediates.

- Selective substitution at the 3-position with hydroxyalkyl groups.

- Removal of protecting groups under mild acidic conditions.

- Conversion to the hydrochloride salt by reaction with 1 N hydrochloric acid in tetrahydrofuran (THF) at room temperature.

This method improves selectivity, efficiency, and safety compared to routes involving explosive azide intermediates and is suitable for industrial scale-up.

Palladium-Catalyzed Coupling and Functional Group Transformations

Recent research protocols employ palladium-catalyzed cross-coupling reactions to functionalize the pyrrolidin-3-yl moiety, often starting from the hydrochloride salt of 2-(pyrrolidin-3-yl)propan-2-ol. Typical conditions include:

- Use of palladium catalysts such as (2′-amino-1,1′-biphenyl)palladium(II) complexes with X-Phos ligands.

- Reactions conducted in solvents like dioxane or acetonitrile with bases such as potassium phosphate or triethylamine.

- Microwave-assisted heating at 80–90 °C for 12 hours to enhance reaction rates.

- Purification by flash chromatography and reverse-phase mass-directed chromatography.

This methodology is particularly useful for preparing derivatives and analogs of the target compound for further pharmaceutical applications.

Industrial Production Considerations

Industrial synthesis prioritizes:

- Avoidance of hazardous intermediates such as azides.

- Economical use of reagents.

- High yield and optical purity, often achieved by stereoselective methods like the Evans method.

- Efficient purification steps including crystallization of the hydrochloride salt.

The hydrochloride salt is typically obtained by dissolving the free base in tetrahydrofuran followed by addition of 1 N hydrochloric acid at room temperature, leading to precipitation of the salt.

Summary Table of Preparation Methods

Research Findings and Notes

- The Boc-protected intermediate route avoids explosive azide intermediates, enhancing safety and scalability.

- Microwave-assisted palladium-catalyzed coupling allows rapid and efficient functionalization of the pyrrolidine ring, facilitating diverse derivative synthesis.

- The hydrochloride salt form is favored for its stability and ease of purification, typically formed by treatment with hydrochloric acid in THF.

- Stereoselective approaches such as the Evans method significantly improve yields (up to 63–67%) and optical purity, which is critical for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves (1) amination of a propanol precursor with pyrrolidine derivatives under catalytic conditions (e.g., palladium or nickel catalysts) and (2) hydrochloride salt formation via treatment with HCl to enhance solubility and stability . Reaction parameters such as temperature (optimized at 60–80°C), pH (~7–8 for amination), and solvent polarity (e.g., ethanol/water mixtures) critically affect yield. For example, excess pyrrolidine (1.5–2.0 equivalents) improves conversion rates .

Q. How can researchers optimize purification to achieve >95% purity for this compound?

- Methodology : Recrystallization from ethanol/water mixtures (3:1 v/v) is effective for removing unreacted starting materials. Chromatographic methods, such as reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water), resolve polar impurities. Confirming purity via HPLC-UV (λ = 254 nm) and 1H/13C NMR (e.g., δ 1.2–1.5 ppm for methyl groups) is essential .

Q. What analytical methods are recommended to confirm the compound’s identity and purity?

- Methodology :

- NMR spectroscopy : Assign peaks for the pyrrolidine ring (δ 2.8–3.2 ppm) and hydroxyl group (δ 4.5–5.0 ppm) .

- Elemental analysis : Verify stoichiometry (e.g., C: 52.1%, H: 8.7%, N: 7.6%, Cl: 13.4%) .

- HPLC-MS : Detect trace impurities (<0.5%) using a gradient elution (5–95% acetonitrile in 20 min) .

Advanced Research Questions

Q. What crystallographic techniques resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) is ideal for determining bond angles, torsional conformations, and salt stoichiometry. Key parameters include high-resolution data (<1.0 Å), twin refinement for non-merohedral twinning, and hydrogen atom localization via difference Fourier maps .

Q. How can researchers address discrepancies in spectroscopic data between synthesis batches?

- Methodology :

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted pyrrolidine or oxidized intermediates).

- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl3 to assess hydrogen bonding interactions that may shift proton signals .

- Batch consistency : Implement statistical process control (SPC) for critical parameters (e.g., pH, reaction time) .

Q. What strategies mitigate degradation during long-term storage?

- Methodology : Store in argon-purged amber vials at –20°C to prevent oxidation. Lyophilization increases stability for aqueous solutions. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification .

Q. How is the hydrochloride salt stoichiometry validated experimentally?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.